Thioaildenafil (CAS 856190-47-1), structurally known as a thioketone analog of aildenafil, is a synthetic phosphodiesterase type 5 (PDE5) inhibitor characterized by a 3,5-dimethylpiperazine ring and the substitution of a pyrimidinone oxygen with a sulfur atom [1]. In procurement and industrial contexts, it is primarily sourced as a high-purity analytical reference standard by forensic, regulatory, and toxicological laboratories[2]. It serves as a critical calibrant for ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) workflows designed to detect unapproved adulterants in complex matrices [3]. Additionally, its unique structural modifications make it a valuable benchmark compound for pharmaceutical researchers investigating structure-activity relationships (SAR) and enzyme binding affinities [4].
Substituting thioaildenafil with the parent compound sildenafil or closely related analogs is unviable for both analytical and pharmacological workflows. In mass spectrometry, the sulfur substitution and dimethylation result in a ~+30 Da mass shift (MW 504.67 vs 474.58) and entirely distinct multiple reaction monitoring (MRM) transition channels, meaning sildenafil cannot be used as a surrogate calibrant [1]. Furthermore, in reverse-phase chromatography, the increased lipophilicity of the thione group alters the retention time, leading to peak misidentification if the exact reference standard is not utilized to optimize collision energies and retention windows [2]. For SAR studies, the thione modification fundamentally alters hydrogen bonding dynamics in the PDE5 active site, rendering generic sildenafil inadequate for modeling the enhanced binding affinity of thioketone derivatives [3].
In targeted UPLC-MS/MS screening, thioaildenafil requires specific multiple reaction monitoring (MRM) transition channels and optimized collision energies that differ significantly from those of parent PDE5 inhibitors[1]. The structural modifications—specifically the thione group and 3,5-dimethylpiperazine ring—produce a distinct precursor ion [M+H]+ and unique fragmentation pathways compared to sildenafil [2].
| Evidence Dimension | MRM Transition and Precursor Mass |
| Target Compound Data | Requires compound-specific MRM transitions and fine-tuned collision energies for ESI+ mode detection |
| Comparator Or Baseline | Sildenafil standard (baseline) |
| Quantified Difference | +30 Da precursor mass shift (MW 504.7 vs 474.6) and distinct product ion fragmentation |
| Conditions | UPLC-MS/MS using dynamic multiple reaction monitoring (dMRM) in positive electrospray ionization (ESI+) mode |
Procuring the exact standard is mandatory to establish accurate MRM channels and prevent false negatives in legally defensible regulatory screening.
The substitution of the pyrimidinone oxygen with a sulfur atom increases the lipophilicity of thioaildenafil, resulting in a distinct chromatographic retention time compared to generic sildenafil standards [1]. Analytical methods require the exact reference material to define retention time windows, as generic substitution leads to unpredictable elution profiles in methanol/formic acid gradients [2].
| Evidence Dimension | Chromatographic Retention Shift |
| Target Compound Data | Specific, highly reproducible retention time dictated by thione lipophilicity |
| Comparator Or Baseline | Sildenafil standard (baseline) |
| Quantified Difference | Significant retention time deviation preventing the use of sildenafil as a surrogate calibrant |
| Conditions | Reverse-phase UPLC separation using a methanol and 0.1% formic acid aqueous mobile phase |
Laboratories must procure the exact thioaildenafil standard to establish accurate retention time windows and comply with AOAC and USP method validation guidelines.
Structural modifications to the pyrimidinone core significantly impact enzyme binding affinity. Biological activity data indicate that substituting the pyrimidinone carbonyl oxygen with a sulfur atom (thione) enhances hydrogen bonding interactions, specifically with the Tyr612 residue in the PDE5 active site [1]. Patent literature demonstrates that thione analogs of sildenafil exhibit IC50 values ranging from 0.40 to 0.62 nM, representing a substantial increase in in-vitro potency compared to the parent compound [1].
| Evidence Dimension | In-vitro PDE5 IC50 |
| Target Compound Data | Thione analogs exhibit IC50 values of 0.40–0.62 nM |
| Comparator Or Baseline | Sildenafil (IC50 ~6.86 nM) |
| Quantified Difference | ~11- to 17-fold increase in in-vitro inhibitory potency |
| Conditions | In-vitro competitive binding assay for the PDE5 enzyme |
Pharmaceutical researchers must use thioaildenafil rather than sildenafil to accurately model the enhanced active-site hydrogen-bonding dynamics of thioketone-modified PDE5 inhibitors.
Thioaildenafil is the right choice for calibrating high-resolution mass spectrometry methods aimed at detecting unapproved PDE5 adulterants in complex dietary supplement matrices. Its unique MRM transitions and collision energy requirements make it an indispensable reference standard for legally defensible identification [1].
Procuring this exact standard is critical for establishing limits of detection (LOD), limits of quantification (LOQ), and retention time stability in routine quality control protocols. It ensures compliance with AOAC and USP guidelines for multi-residue screening methods[2].
Thioaildenafil serves as a highly specific benchmark compound for pharmaceutical researchers investigating the structure-activity relationships of PDE5 inhibitors. It is utilized to model how pyrimidinone oxygen-to-sulfur (thione) substitutions enhance hydrogen bonding with the Tyr612 residue and increase overall receptor binding affinity[3].